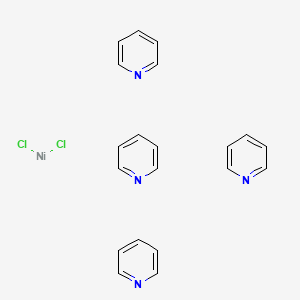
Potassium trifluoro(4-fluorobenzoyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-fluorobenzoyl)borate is a specialized organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluorobenzoyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) using potassium bifluoride (KHF₂) as a fluorinating agent . This method is efficient and provides a stable product that can be easily handled and stored.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-fluorobenzoyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a nucleophile.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is commonly used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction is one of the most common reactions involving this compound. This reaction typically requires a palladium catalyst and a base such as potassium acetate or potassium phenoxide . The reaction conditions are generally mild, making it suitable for a wide range of substrates.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium trifluoro(4-fluorobenzoyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which potassium trifluoro(4-fluorobenzoyl)borate exerts its effects involves its role as a nucleophile in various chemical reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Potassium trifluoro(4-fluorobenzoyl)borate is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but may have different reactivity profiles.
Potassium vinyltrifluoroborate: Another versatile reagent used in vinylation reactions.
Potassium 4-bromophenyltrifluoroborate: Used in Suzuki-Miyaura coupling but with different electronic properties.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C7H4BF4KO |
|---|---|
Poids moléculaire |
230.01 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-fluorobenzoyl)boranuide |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4H;/q-1;+1 |
Clé InChI |
LOYMDZPOAVQAJV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(=O)C1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
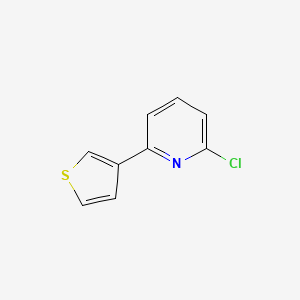
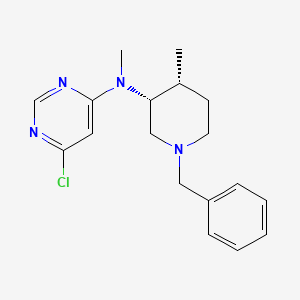
![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
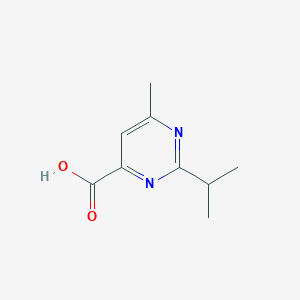
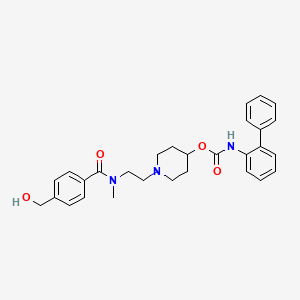

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)


